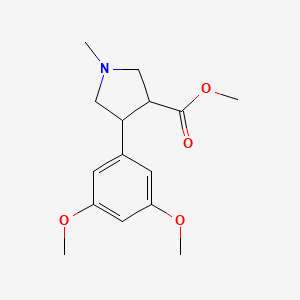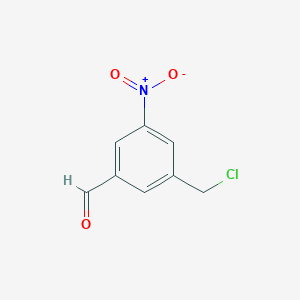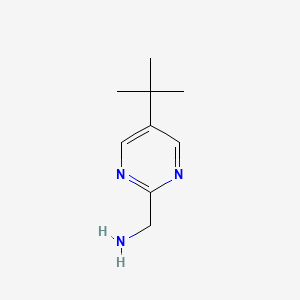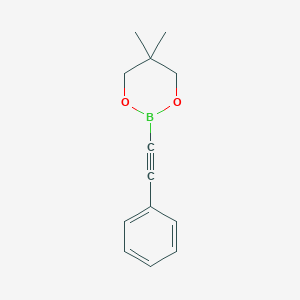
4-Difluoromethoxy-3-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Difluoromethoxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H4F5NO. It is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethoxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the nucleophilic substitution reaction of a suitable benzonitrile derivative with difluoromethoxy and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethoxy-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Difluoromethoxy-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the difluoromethoxy group.
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the difluoromethoxy group.
3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile: Similar in structure but with different positioning of functional groups.
Uniqueness
4-Difluoromethoxy-3-(trifluoromethyl)benzonitrile is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the design of new molecules with enhanced biological activity and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C9H4F5NO |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H4F5NO/c10-8(11)16-7-2-1-5(4-15)3-6(7)9(12,13)14/h1-3,8H |
InChI Key |
KFEHHIHGGICBLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


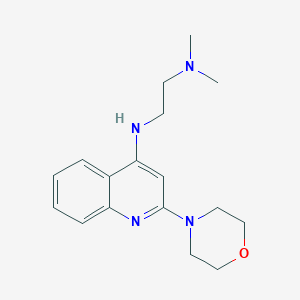
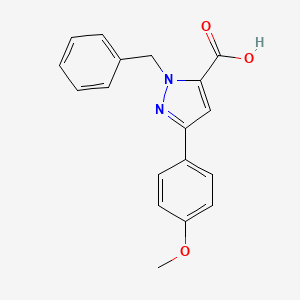


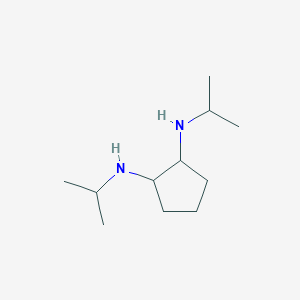

![9-Oxa-2,4-diazaspiro[5.5]undecan-3-one](/img/structure/B14863507.png)
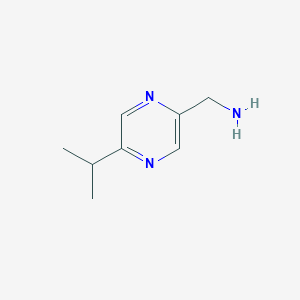
![Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B14863511.png)
